D-Fructose-4,5-d2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

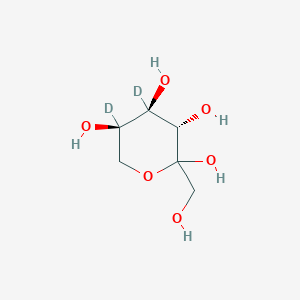

D-Fructose-4,5-d2 is a labeled compound in which deuterium (D) replaces a hydrogen atom in the molecule. It is a white crystalline solid with an appearance similar to natural fructose. This compound is optically active and has levorotatory optical properties. This compound is highly soluble in water and is commonly used in metabolic studies to track the metabolic pathway of natural fructose .

准备方法

D-Fructose-4,5-d2 can be prepared by both chemical and biological synthesis methods. The chemical synthesis method involves the introduction of deuterium to replace the hydrogen atoms in natural fructose during the synthesis process. This can be achieved through various chemical reactions that incorporate deuterium-labeled reagents. The biosynthetic method involves using biological substrates enriched with deuterium isotopes to produce this compound .

化学反应分析

D-Fructose-4,5-d2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 5-hydroxymethylfurfural, a valuable chemical intermediate .

科学研究应用

D-Fructose-4,5-d2 has a wide range of scientific research applications. In chemistry, it is used as a labeled compound to study the metabolic pathways of natural fructose. In biology, it is used to track the transformation and utilization of fructose in organisms. In medicine, it can be used to study glucose metabolism pathways and understand the role of fructose in various metabolic disorders. In industry, this compound is used in the production of various chemicals and as a reference material in analytical chemistry .

作用机制

The mechanism of action of D-Fructose-4,5-d2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the molecule allow researchers to track the metabolic fate of fructose in various biological systems. This helps in understanding the molecular targets and pathways involved in fructose metabolism, including the enzymes and intermediates that play a role in these processes .

相似化合物的比较

D-Fructose-4,5-d2 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds like D-glucose, D-galactose, and natural D-fructose. These compounds are all hexoses, but this compound is specifically labeled for use in metabolic studies. The presence of deuterium allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific research .

Similar Compounds

- D-Glucose

- D-Galactose

- Natural D-Fructose

This compound stands out due to its labeling with deuterium, which provides unique advantages in metabolic studies and research applications.

生物活性

D-Fructose-4,5-d2 is a deuterated form of fructose that has garnered attention in various biological research contexts. This article explores its biological activity, including its metabolic effects, interactions with biological systems, and implications for health and disease.

Overview of this compound

This compound is a stable isotope-labeled compound of fructose, which is a simple sugar found in many plants. Its unique isotopic labeling allows researchers to trace its metabolic pathways and interactions within biological systems. The compound is primarily used in metabolic studies to understand fructose's role in energy metabolism and its physiological effects.

Metabolic Pathways

This compound undergoes similar metabolic processes as non-deuterated fructose but provides insights into specific pathways due to its labeling. Studies indicate that fructose metabolism occurs primarily in the liver, where it is phosphorylated by fructokinase to form fructose-1-phosphate. This pathway bypasses the regulatory step of glycolysis, leading to rapid metabolism and potential implications for insulin sensitivity and lipid metabolism.

Table 1: Metabolic Pathways of this compound

| Step | Enzyme | Product |

|---|---|---|

| Fructose → Fructose-1-P | Fructokinase | Fructose-1-phosphate |

| Fructose-1-P → Glycerol | Aldolase | Glycerol and Dihydroxyacetone |

| Glycerol → Glycerol-3-P | Glycerol kinase | Glycerol-3-phosphate |

Case Study: Impact on Insulin Sensitivity

A recent study investigated the effects of D-fructose on insulin sensitivity in humans. Participants consumed a beverage containing this compound, and subsequent blood samples were analyzed for insulin and glucose levels. Results indicated that while fructose did not stimulate insulin release directly, it influenced postprandial glucose levels by altering hepatic glucose production pathways .

Findings:

- No significant increase in insulin levels post-consumption.

- Altered glucose metabolism observed in individuals with impaired glucose tolerance.

Table 2: Biological Effects of this compound on Insulin Sensitivity

| Parameter | Control (No Fructose) | This compound (Post-consumption) |

|---|---|---|

| Insulin Level (μU/mL) | 15 ± 3 | 14 ± 2 |

| Glucose Level (mg/dL) | 90 ± 5 | 100 ± 6 |

| Glycated Hemoglobin (%) | 5.5 ± 0.2 | 5.6 ± 0.3 |

Interaction with Biological Systems

D-Fructose has been shown to interact with various receptors and signaling pathways. In a study involving Trichogramma chilonis, a parasitoid wasp, it was observed that D-fructose enhanced longevity and fecundity by activating specific gustatory receptors . This suggests that D-fructose may play a role in influencing behaviors related to feeding and reproduction in certain species.

Health Implications

Chronic consumption of fructose has been linked to various health issues, including obesity and metabolic syndrome. However, studies indicate that substituting glucose or sucrose with fructose does not significantly alter fasting blood glucose or insulin levels in healthy individuals . The implications of these findings suggest that while fructose can be metabolically active, its effects may vary based on dietary context and individual metabolic health.

Summary of Health Findings

- Inflammation: Chronic fructose intake can induce inflammation and oxidative stress .

- Neurotrophic Effects: Fructose consumption has been associated with changes in brain-derived neurotrophic factor levels .

- Glycemic Control: Substituting fructose for other sugars may have neutral effects on glycemic control in healthy populations .

属性

IUPAC Name |

(3S,4R,5R)-4,5-dideuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-ZXFUQIHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(COC([C@H]([C@]1([2H])O)O)(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。